molecular formula C6H2N4O6 B14699931 5,7-Dinitro-2,1,3-benzoxadiazol-4(1H)-one CAS No. 22714-03-0

5,7-Dinitro-2,1,3-benzoxadiazol-4(1H)-one

Cat. No.: B14699931
CAS No.: 22714-03-0
M. Wt: 226.10 g/mol
InChI Key: BROXXEFKSHEIPB-UHFFFAOYSA-N
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Description

4-Hydroxy-5,7-dinitrobenzofurazan is a heterocyclic compound belonging to the benzofurazan family. Benzofurazans are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups and a hydroxyl group in the structure of 4-hydroxy-5,7-dinitrobenzofurazan imparts unique chemical properties, making it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5,7-dinitrobenzofurazan typically involves the nitration of benzofurazan derivatives. One common method includes the nitration of 4-hydroxybenzofurazan using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of 4-hydroxy-5,7-dinitrobenzofurazan follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5,7-dinitrobenzofurazan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzofurazan derivatives.

Scientific Research Applications

4-Hydroxy-5,7-dinitrobenzofurazan has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of high-energy materials and dyes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5,7-dinitrobenzofurazan is primarily attributed to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for redox-active applications. Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

  • 4,6-Dinitrobenzofurazan
  • 4-Chloro-5,7-dinitrobenzofurazan
  • 4,6-Dinitrobenzofuroxan

Comparison: 4-Hydroxy-5,7-dinitrobenzofurazan is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 4,6-dinitrobenzofurazan and 4-chloro-5,7-dinitrobenzofurazan, the hydroxyl group in 4-hydroxy-5,7-dinitrobenzofurazan enhances its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

5,7-dinitro-2,1,3-benzoxadiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O6/c11-6-3(10(14)15)1-2(9(12)13)4-5(6)8-16-7-4/h1,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROXXEFKSHEIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318879
Record name 5,7-Dinitro-2,1,3-benzoxadiazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22714-03-0
Record name 4-Benzofurazanol,7-dinitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dinitro-2,1,3-benzoxadiazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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